N-Methyl-L-tyrosine

Description

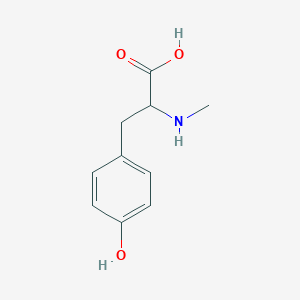

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870596 |

Source

|

| Record name | N-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19897-63-3 |

Source

|

| Record name | N-Methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Influence: A Technical Guide to the Biological Significance of N-Methylated Tyrosine in Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-methylation of amino acid residues within a peptide backbone represents a subtle yet profound post-translational modification with significant ramifications for peptide structure, function, and therapeutic potential. Among these, the N-methylation of tyrosine (N-Me-Tyr) stands out for its unique contributions to modulating peptide bioactivity, receptor interaction, and metabolic stability. This technical guide provides an in-depth exploration of the biological significance of N-methylated tyrosine in peptides, offering a comprehensive resource for researchers and drug development professionals. We will delve into the fundamental principles of how this seemingly minor modification dramatically alters the physicochemical properties of peptides, explore its role in natural and synthetic bioactive peptides, and provide detailed methodologies for its synthesis and analysis. Our discussion will be grounded in the principles of causality, ensuring that experimental choices and protocols are not merely listed but explained with scientific rigor.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group onto the amide nitrogen of a peptide bond, including that of a tyrosine residue, instigates a cascade of structural and functional alterations. Understanding these fundamental changes is crucial to appreciating the broader biological significance of N-methylated tyrosine.

Conformational Rigidity and Receptor Selectivity

The substitution of an amide proton with a methyl group eliminates a critical hydrogen bond donor, thereby restricting the conformational flexibility of the peptide backbone. This increased rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. For instance, multiple N-methylations in the cyclic hexapeptide integrin antagonist, cyclo(-GRGDfL-), have been shown to increase its selectivity toward different integrin subtypes, demonstrating the power of this modification in fine-tuning receptor interactions.[1]

Enhanced Metabolic Stability and Bioavailability

A primary obstacle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The presence of an N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[2] This enhanced stability, coupled with increased lipophilicity conferred by the methyl group, often leads to improved membrane permeability and oral bioavailability.[2][3] The immunosuppressant drug Cyclosporin A, a cyclic undecapeptide with seven N-methylated residues, serves as a prime example of how extensive N-methylation can lead to a successful oral drug.[2]

The Role of N-Methylated Tyrosine in Biological Systems

While the general effects of N-methylation are significant, the specific incorporation of N-methylated tyrosine introduces additional layers of biological functionality, stemming from the unique properties of the tyrosine side chain.

N-Methyl-L-tyrosine as a Neurotransmitter Precursor

N-Methyl-L-tyrosine is a crucial derivative in neurochemical research as it serves as a precursor in the synthesis of neurotransmitters, particularly dopamine.[4] Its structure, featuring a methyl group on the nitrogen atom, enhances its stability and bioavailability compared to unmodified tyrosine.[4] This makes it a valuable tool in studies related to neurological disorders, metabolic pathways, and the development of pharmaceuticals targeting the central nervous system.[4]

-

Biosynthetic Pathway Consideration: The conversion of tyrosine to catecholamines like dopamine, norepinephrine, and epinephrine involves a series of enzymatic steps. While the primary pathway does not involve N-methylation of the alpha-amino group of tyrosine itself, the enzymatic machinery for N-methylation exists in biological systems. For instance, Phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of norepinephrine to epinephrine, utilizing S-adenosylmethionine (SAM) as a methyl donor.[5] This highlights the biological precedent for N-methylation in catecholamine biosynthesis.

Modulation of Tyrosine Kinase Signaling

Tyrosine phosphorylation is a cornerstone of cellular signal transduction, orchestrated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs).[6][7][8][9] These enzymes catalyze the transfer of a phosphate group from ATP to the hydroxyl group of tyrosine residues in target proteins, initiating downstream signaling cascades that regulate cell growth, differentiation, and metabolism.[6][10]

The presence of an N-methyl group on a tyrosine residue within a peptide substrate could potentially modulate its interaction with tyrosine kinases and phosphatases. While direct, extensive research on the impact of N-methylation of a kinase substrate's tyrosine is still emerging, the conformational constraints imposed by N-methylation could either enhance or inhibit phosphorylation by altering the accessibility of the hydroxyl group to the kinase active site. This presents an exciting avenue for designing peptide-based modulators of tyrosine kinase activity.

Synthesis and Analysis of N-Methylated Tyrosine-Containing Peptides

The study and application of N-methylated peptides rely on robust methods for their synthesis and characterization.

Chemical Synthesis of N-Methylated Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides. The incorporation of N-methylated amino acids, including N-methyl-tyrosine, can be achieved through several strategies.

This protocol describes a common method for the N-methylation of an amino acid residue directly on the solid support.[3]

-

Sulfonylation: The N-terminal α-amino group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl), 4-dimethylaminopyridine (DMAP), N-methylpyrrolidone (NMP).

-

Procedure: A solution of DMAP and o-NBS-Cl in NMP is added to the peptide-resin and agitated. The completion of the reaction can be monitored by a Kaiser test.

-

-

Methylation: The protected sulfonamide is then methylated.

-

Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), methyl p-nitrobenzenesulfonate.

-

Procedure: The resin is treated with a solution of DBU and methyl p-nitrobenzenesulfonate in NMP.

-

-

Deprotection: The o-NBS protecting group is removed to allow for the coupling of the next amino acid.

-

Reagents: 2-mercaptoethanol, DBU, NMP.

-

Procedure: The resin is treated with a solution of 2-mercaptoethanol and DBU in NMP. The appearance of a yellow-green color indicates the removal of the o-NBS group.[3]

-

Diagram: On-Resin N-Methylation Workflow

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. youtube.com [youtube.com]

- 6. Role of Tyrosine Kinase Receptors in Growth Factor Mediated Signal Transduction, with Specific Reference to MAPK/Rasand p13k-Akt Containing Pathways in Oncogenesis: A Qualitative Database Review [scirp.org]

- 7. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. Non-Receptor Tyrosine Kinases: Their Structure and Mechanistic Role in Tumor Progression and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Tyrosine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-L-tyrosine for Researchers

N-Methyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is a compound of significant interest in neurochemical research, pharmaceutical development, and nutritional science.[1] Its unique structural feature, a methyl group on the nitrogen atom of the amino acid backbone, imparts distinct physicochemical properties that influence its stability, bioavailability, and biological activity compared to its parent compound.[1] This guide provides a comprehensive overview of the essential physicochemical data for N-Methyl-L-tyrosine, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals.

Structural and General Properties

N-Methyl-L-tyrosine, also known by its synonyms (S)-3-(4-Hydroxyphenyl)-2-(methylamino)propionic acid and N-Me-Tyr-OH, possesses a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2] It typically appears as a colorless to white or off-white solid in the form of powder or crystals.[1][2]

dot graph N_Methyl_L_tyrosine_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""];

Table 1: General and Identification Properties of N-Methyl-L-tyrosine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Appearance | Colorless to white/off-white powder or crystals | [1][2] |

| CAS Number | 537-49-5 | [1][2] |

| PubChem ID | 519723 | [1] |

| InChI Key | AXDLCFOOGCNDST-VIFPVBQESA-N | [2] |

| SMILES String | CNC(O)=O | [2] |

Physicochemical Data

A thorough understanding of the physicochemical properties of N-Methyl-L-tyrosine is paramount for its application in research and development. These properties dictate its behavior in various experimental and physiological systems.

2.1. Melting Point

The melting point of a compound is a critical indicator of its purity. For the related compound, α-Methyl-L-tyrosine, the melting point is reported to be in the range of 320-340°C with decomposition.[3]

2.2. Solubility

2.3. Optical Rotation

N-Methyl-L-tyrosine is a chiral molecule and exhibits optical activity. The specific rotation has been reported as [α]²⁰/D = +20 ± 2º (c=1.5 in 1M HCl) and [α]/D +16.0±1.0°, c = 1 in 1 M HCl.[1][2] This property is crucial for confirming the enantiomeric purity of the compound.

Table 2: Key Physicochemical Data for N-Methyl-L-tyrosine

| Property | Value | Conditions | Source(s) |

| Melting Point | 320-340°C (dec.) (for α-Methyl-L-tyrosine) | N/A | [3] |

| Optical Rotation | [α]²⁰/D = +20 ± 2º | c=1.5 in 1M HCl | [1] |

| [α]/D +16.0±1.0° | c = 1 in 1 M HCl | [2] |

Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of N-Methyl-L-tyrosine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for N-Methyl-L-tyrosine were not found, data for the parent compound L-tyrosine can provide a reference point. For L-tyrosine in water at pH 7.0, characteristic ¹H NMR shifts are observed for the aromatic protons (~6.88-7.19 ppm), the α-proton (~3.92 ppm), and the β-protons (~3.02-3.20 ppm).[5] In ¹³C NMR of L-tyrosine, signals for the aromatic carbons, the α-carbon, the β-carbon, and the carboxyl carbon are present.[5] For N-Methyl-L-tyrosine, an additional signal for the N-methyl group would be expected in both ¹H and ¹³C NMR spectra.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-L-tyrosine is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and methyl group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. The IR spectrum for the closely related N-methyl tyrosine is available and can serve as a reference.[6]

3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For L-tyrosine, the protonated molecule [M+H]⁺ is observed at m/z 182.08119, which then fragments to produce ions at m/z 136.07578 (loss of COOH) and 119.04925 (successive loss of NH₂).[7] For N-Methyl-L-tyrosine, the [M+H]⁺ ion would be expected at m/z 196.0968, reflecting its molecular weight of 195.22 g/mol .

Experimental Protocols

The following section outlines detailed methodologies for determining key physicochemical parameters of N-Methyl-L-tyrosine. These protocols are designed to be self-validating and are based on established scientific principles.

4.1. Determination of Aqueous Solubility

The causality behind this experimental choice lies in the pH-dependent nature of amino acid solubility. By measuring solubility across a pH range, a comprehensive profile can be established, which is critical for applications in formulation and drug delivery.

-

Materials: N-Methyl-L-tyrosine, deionized water, HCl, NaOH, pH meter, shaker water bath, analytical balance, HPLC system.

-

Procedure:

-

Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

-

Add an excess amount of N-Methyl-L-tyrosine to a known volume of each buffer in separate vials.

-

Equilibrate the samples in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of N-Methyl-L-tyrosine in the diluted supernatant using a validated HPLC method.

-

The solubility at each pH is calculated from the measured concentration.

-

4.2. Determination of pKa Values

The pKa values of the ionizable groups (carboxyl, amino, and phenolic hydroxyl) are fundamental to understanding the charge state of N-Methyl-L-tyrosine at a given pH. This is crucial for predicting its behavior in biological systems and for developing analytical methods. Potentiometric titration is a reliable method for this determination.

-

Materials: N-Methyl-L-tyrosine, deionized water, standardized HCl and NaOH solutions, pH meter with a calibrated electrode, magnetic stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of N-Methyl-L-tyrosine in a known volume of deionized water.

-

If necessary, adjust the initial pH to a low value (e.g., pH 1.5-2) with the standardized HCl solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of a small, known volume of titrant.

-

Continue the titration until the pH reaches a high value (e.g., pH 11-12).

-

Plot the pH versus the volume of NaOH added to generate the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first derivative of the titration curve can be used to accurately determine the equivalence points.[8]

-

Stability and Degradation

The stability of N-Methyl-L-tyrosine is a critical consideration for its storage and use in experimental settings. It should be stored at 0-8 °C.[1] Like L-tyrosine, it can be susceptible to degradation through pathways such as the tyrosine degradation pathway, which ultimately breaks down the amino acid into intermediates of the TCA cycle.[9][10] The methylation of the amino group may influence its metabolic stability. Forced degradation studies (e.g., exposure to acid, base, heat, oxidation, and light) are recommended to fully characterize its stability profile.

Applications in Research and Drug Development

N-Methyl-L-tyrosine serves as a valuable tool in various research areas:

-

Neuroscience Research: It is utilized in studies of neurotransmitter synthesis, particularly the dopamine pathways, which is relevant for developing treatments for neurological disorders.[1]

-

Pharmaceutical Development: The compound is employed in the synthesis of pharmaceuticals, especially those targeting mood disorders, due to its role in modulating neurotransmitter levels.[1] N-methylated amino acids are also investigated for their potential in preventing or treating Alzheimer's disease.[2]

-

Biochemical Studies: Researchers use N-Methyl-L-tyrosine to investigate protein interactions and enzyme activities, providing insights into metabolic pathways.[1]

-

Nutrition and Dietary Supplements: It is explored for its potential benefits in dietary formulations aimed at enhancing cognitive function and mental well-being.[1]

References

-

The Solubility of Tyrosine - Chemistry Stack Exchange. [Link]

-

Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio. [Link]

-

L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. [Link]

-

Metyrosine | C10H13NO3 | CID 441350 - PubChem - NIH. [Link]

-

Tyrosine - Wikipedia. [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

-

The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

-

Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. [Link]

-

Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PubMed Central. [Link]

-

Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF - ResearchGate. [Link]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. [Link]

-

1 H NMR spectrum of L-tyrosine hydrochloride. - ResearchGate. [Link]

-

Downregulation of the tyrosine degradation pathway extends Drosophila lifespan | eLife. [Link]

-

Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up - ACS Publications. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. [Link]

-

l-Tyrosine, N,O-bis(caproyl)-, methyl ester - the NIST WebBook. [Link]

-

Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - ACS Publications. [Link]

-

Calculating pKa's for an Amino Acid Titration Using Excel - YouTube. [Link]

-

N-methyl tyrosine - the NIST WebBook. [Link]

-

L-tyrosine degradation I | Pathway - PubChem. [Link]

-

(PDF) (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation - ResearchGate. [Link]

-

FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs, and (c) L-tyrosine-stabilized AuNPs. … - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-methyl tyrosine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan | eLife [elifesciences.org]

- 10. L-tyrosine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Enhancing Peptide Metabolic Stability via N-Methyl-L-Tyrosine Incorporation

The following technical guide is structured to serve as a definitive reference for incorporating N-Methyl-L-tyrosine into peptide drug candidates.

Executive Summary

The clinical translation of bioactive peptides is frequently attritioned by rapid renal clearance and enzymatic degradation. While strategies such as cyclization and PEGylation are common, they often compromise binding affinity or introduce heterogeneity. N-methylation of the peptide backbone , specifically using N-Methyl-L-tyrosine (N-Me-Tyr) , offers a precision engineering approach.[1] By replacing the amide proton with a methyl group, researchers can simultaneously eliminate a critical protease recognition element (the H-bond donor) and introduce steric bulk that physically occludes the scissile bond, all while potentially locking the peptide into a bioactive conformation (e.g., inducing cis-peptide bonds).

This guide details the mechanistic rationale, synthetic protocols, and validation workflows required to successfully deploy N-Me-Tyr in drug discovery campaigns.

Mechanistic Foundations: Why N-Me-Tyr Works

To effectively utilize N-Me-Tyr, one must understand the tripartite mechanism of stabilization.[1] It is not merely about adding "bulk"; it is about disrupting the fundamental kinetics of proteolysis.

The "Steric-Electronic" Shield

Proteases (e.g., Chymotrypsin, Pepsin) generally require the peptide backbone to adopt an extended

-

Hydrogen Bond Deletion: The N-methyl group replaces the amide proton (

becomes -

Steric Occlusion: The methyl group creates a localized steric clash (A-value ~1.7 kcal/mol), preventing the enzyme's catalytic triad from accessing the carbonyl carbon.

-

Conformational Constraint: N-methylation lowers the energy barrier for cis/trans isomerization. While standard peptide bonds overwhelmingly favor trans, N-methylated bonds can populate the cis isomer (up to 30%), often inducing turn structures (e.g.,

-turns) that are unrecognized by linear-sequence-scanning proteases.[1]

Visualization of Proteolytic Resistance

The following diagram illustrates the mechanistic blockade introduced by N-Me-Tyr.

Caption: Comparative mechanism showing how N-methylation disrupts the H-bond network and sterically blocks protease access.

Chemical Synthesis & Incorporation

Incorporating N-Me-Tyr is synthetically challenging due to the steric hindrance of the secondary amine.[2] Standard SPPS (Solid Phase Peptide Synthesis) protocols will fail, resulting in deletion sequences.[1]

Strategic Positioning

-

Against Aminopeptidases: Place N-Me-Tyr at the N-terminus (Position 1).[1]

-

Against Endopeptidases (e.g., Chymotrypsin): Chymotrypsin cleaves the C-terminal side of Tyr.[1]

-

Note: N-methylating the Tyr residue itself (modifying the N-H preceding the side chain) protects the bond between AA(n-1) and Tyr.[1]

-

To protect the bond after Tyr, you must N-methylate the subsequent residue (AA(n+1)).[1]

-

However, N-Me-Tyr is often used to rigidify the local structure, indirectly protecting adjacent bonds by preventing the peptide from fitting into the protease active site.

-

Synthesis Protocol: Coupling to N-Me-Tyr

The most difficult step is coupling the next amino acid onto the N-terminal secondary amine of the N-Me-Tyr residue already on the resin.

Reagents Required:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Do not use HBTU/TBTU.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for less racemization.[1]

-

Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Methodology:

-

Swelling: Swell resin (with N-Me-Tyr at N-term) in DMF for 20 min.

-

Activation: Dissolve the incoming Fmoc-Amino Acid (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF. Add DIEA (10 eq).[1]

-

Critical: Pre-activate for only 30-60 seconds.[1] Longer activation risks racemization.

-

-

Coupling: Add mixture to resin.

-

Duration: Double couple. 1st coupling for 2 hours; 2nd coupling (fresh reagents) for 2 hours or overnight.

-

-

Monitoring: Standard Kaiser test (ninhydrin) will not work on secondary amines.[1] Use the Chloranil Test (acetaldehyde/chloranil) which turns blue in the presence of secondary amines.

-

Capping: Acetylate unreacted amines aggressively with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

Caption: Optimized SPPS cycle for coupling amino acids onto sterically hindered N-methylated residues.

Validation: In Vitro Metabolic Stability Assay

Once synthesized, the stability must be quantified using a self-validating plasma stability assay.

Experimental Design

-

Matrix: Pooled Human Plasma (heparinized) vs. Rat Plasma (for pre-clinical correlation).

-

Control: Propantheline (High clearance) and Warfarin (Low clearance).[1]

-

Concentration: 1

M peptide (prevents saturation of enzymes).[1]

Protocol

-

Preparation: Thaw plasma at 37°C. Centrifuge at 3000xg for 10 min to remove debris. Adjust pH to 7.4 if necessary.

-

Initiation: Spike peptide stock (in DMSO) into plasma to reach 1

M. Final DMSO < 1%. -

Incubation: Shake at 37°C.

-

Sampling: Remove 50

L aliquots at -

Quenching: Immediately add 200

L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Vortex 1 min. -

Processing: Centrifuge at 4000xg for 20 min at 4°C. Collect supernatant.

-

Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Analysis & Interpretation

Calculate the elimination rate constant (

| Parameter | Formula | Interpretation |

| Slope ( | Rate of degradation.[1] | |

| Half-life ( | Time to 50% degradation.[1] Target: >120 min for stable leads. | |

| Intrinsic Clearance ( |

References

-

Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1]

-

Biron, E., et al. (2008).[1] Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition. Link[1]

-

Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link[1]

-

Qvit, N., et al. (2017).[1] Scaffold Regulation of Conformational States of Bioactive Peptides. Drug Discovery Today. Link

-

Werner, H. M., et al. (2012).[1] Use of N-Methyl Scanning Mutagenesis to Increase Proteolytic Stability of Peptides. Journal of the American Chemical Society. Link[1]

Sources

difference between L-tyrosine and N-Methyl-L-tyrosine

An In-depth Technical Guide to the Core Differences Between L-tyrosine and N-Methyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosine, a fundamental aromatic amino acid, serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones. Its structural analog, N-Methyl-L-tyrosine, presents a modification with significant implications for its biochemical and pharmacological properties. This technical guide provides a detailed comparative analysis of these two molecules, elucidating the structural, mechanistic, and functional distinctions that are critical for research and drug development. We will explore their respective roles in neurobiology, their pharmacokinetic and pharmacodynamic profiles, and the methodologies for their study.

Introduction

The hydroxyphenyl group of L-tyrosine is a cornerstone of its biochemical reactivity, positioning it as a direct precursor to catecholamines such as dopamine, norepinephrine, and epinephrine. This pathway, initiated by the enzyme tyrosine hydroxylase, is a rate-limiting step in the synthesis of these vital neurotransmitters. Consequently, L-tyrosine is a common dietary supplement investigated for its potential to enhance cognitive function and mitigate the effects of stress.

N-Methyl-L-tyrosine, through the addition of a methyl group to the alpha-amino group of L-tyrosine, exhibits a markedly different biological profile. This structural alteration sterically hinders its interaction with key enzymes, transforming it from a precursor into a modulator of various physiological processes. Understanding the nuances between these two molecules is paramount for designing targeted therapeutic interventions and for interpreting experimental data accurately.

Structural and Physicochemical Properties

The primary distinction between L-tyrosine and N-Methyl-L-tyrosine lies in the N-methylation of the alpha-amino group. This seemingly minor modification has profound effects on the molecule's polarity, basicity, and steric bulk.

| Property | L-tyrosine | N-Methyl-L-tyrosine |

| Molecular Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ |

| Molar Mass | 181.19 g/mol | 195.22 g/mol |

| Structure | Aromatic amino acid with a hydroxyphenyl side chain | N-methylated derivative of L-tyrosine |

| pKa (α-amino) | ~9.1 | ~9.8 |

| Solubility in Water | 0.45 g/L (at 25°C) | Data not readily available, predicted to be lower |

This N-methylation increases the steric hindrance around the amino group and reduces its ability to act as a hydrogen bond donor. These changes are fundamental to the differential interactions of N-Methyl-L-tyrosine with enzymes and receptors compared to its parent compound.

Comparative Biochemical Pathways and Mechanisms of Action

The biochemical fates of L-tyrosine and N-Methyl-L-tyrosine diverge significantly due to their structural differences.

L-tyrosine: A Catecholamine Precursor

L-tyrosine is actively transported into the brain and adrenal medullary cells, where it enters the catecholamine synthesis pathway. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, a critical and rate-limiting step.

Figure 1: The canonical catecholamine synthesis pathway originating from L-tyrosine.

N-Methyl-L-tyrosine: An Inhibitor and Modulator

In stark contrast to L-tyrosine, N-Methyl-L-tyrosine is not a substrate for tyrosine hydroxylase. Instead, it acts as an inhibitor of this enzyme, thereby reducing the endogenous synthesis of catecholamines. This inhibitory action is a cornerstone of its pharmacological effects.

Furthermore, N-Methyl-L-tyrosine can be metabolized to N-methyltyramine, which then acts as a substrate for dopamine β-hydroxylase, leading to the formation of synephrine. Synephrine is an adrenergic agonist, though with a different receptor binding profile and potency compared to norepinephrine and epinephrine.

Figure 2: The metabolic pathway and inhibitory action of N-Methyl-L-tyrosine.

Pharmacokinetic Profiles

The structural differences also influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

| Parameter | L-tyrosine | N-Methyl-L-tyrosine |

| Absorption | Actively transported across the intestinal wall and blood-brain barrier via large neutral amino acid (LNAA) transporters. | Likely utilizes LNAA transporters, but with potentially different affinity. |

| Distribution | Widely distributed throughout the body, with significant uptake in the brain and adrenal glands. | Distribution profile is less characterized, but expected to enter tissues with LNAA transporter expression. |

| Metabolism | Primarily converted to L-DOPA by tyrosine hydroxylase, or transaminated to p-hydroxyphenylpyruvate. | Metabolized to N-methyltyramine by aromatic L-amino acid decarboxylase. |

| Excretion | Metabolites are excreted in the urine. | Metabolites, including synephrine, are excreted in the urine. |

Pharmacodynamics and Therapeutic Implications

The distinct mechanisms of action of L-tyrosine and N-Methyl-L-tyrosine lead to different pharmacological effects and therapeutic applications.

L-tyrosine

As a precursor to catecholamines, L-tyrosine supplementation is investigated for its potential to enhance cognitive performance, particularly in situations of high cognitive demand or stress. The rationale is that providing an excess of the precursor can help sustain neurotransmitter synthesis. However, its efficacy is a subject of ongoing research, with some studies showing benefits in specific contexts like sleep deprivation.

N-Methyl-L-tyrosine

Due to its inhibitory effect on tyrosine hydroxylase, N-Methyl-L-tyrosine has been explored for conditions characterized by excessive catecholamine production. For instance, it has been investigated in the context of pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines.

Experimental Methodologies

The study of L-tyrosine and N-Methyl-L-tyrosine requires specific and sensitive analytical techniques.

Quantification in Biological Matrices

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the gold standard for quantifying these amino acids and their metabolites in plasma, urine, and tissue homogenates.

Step-by-Step Protocol for HPLC-MS/MS Analysis:

-

Sample Preparation:

-

Deproteinize plasma or tissue homogenate samples with a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor specific precursor-to-product ion transitions for L-tyrosine, N-Methyl-L-tyrosine, and their respective metabolites for accurate quantification.

-

Figure 3: A generalized workflow for the quantification of L-tyrosine and N-Methyl-L-tyrosine in biological samples.

Conclusion

The addition of a single methyl group to the alpha-amino moiety of L-tyrosine fundamentally alters its biochemical and pharmacological properties. While L-tyrosine serves as a direct precursor in the biosynthesis of catecholamines, N-Methyl-L-tyrosine acts as an inhibitor of this pathway. This guide has provided a comprehensive overview of their structural, mechanistic, and functional differences, which are of critical importance to researchers and clinicians in the fields of neurobiology, pharmacology, and drug development. A thorough understanding of these distinctions is essential for the design of targeted therapeutic strategies and the accurate interpretation of experimental results.

References

-

Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of Biochemistry and Biophysics, 508(1), 1–12. [Link]

-

Fernstrom, J. D., & Fernstrom, M. H. (2007). Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain. The Journal of Nutrition, 137(6), 1539S–1547S. [Link]

-

Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of Endogenous Norepinephrine Synthesis by α-Methyl-Tyrosine, an Inhibitor of Tyrosine Hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. [Link]

-

Jones, J. D., Cho, S. Y., & Closs, E. I. (2004). The large neutral amino acid transporters. Journal of Membrane Biology, 201(1), 1-13. [Link]

-

Young, S. N. (2007). L-tyrosine to alleviate the effects of stress? Journal of Psychiatry & Neuroscience, 32(3), 224. [Link]

-

Neri, D. F., Wiegmann, D., Stanny, R. R., Shappell, S. A., McCardie, A., & McKay, D. L. (1995). The effects of tyrosine on cognitive performance during extended wakefulness. Aviation, Space, and Environmental Medicine, 66(4), 313–319. [Link]

The Conformational Locking Mechanism: A Technical Guide to N-Methylation of Tyrosine Residues

Executive Summary

In the landscape of peptidomimetic drug design, N-methylation represents a high-impact modification used to overcome the inherent liabilities of native peptides: poor membrane permeability and rapid proteolytic degradation. While the pharmacokinetic benefits are often highlighted, the conformational consequences are the true drivers of these improvements.

This guide analyzes the specific structural effects of N-methylating Tyrosine (N-Me-Tyr). Unlike aliphatic residues, Tyrosine possesses a bulky phenolic side chain that creates unique steric environments when the backbone amide is methylated. We will explore how this modification forces specific rotameric states, shifts the cis/trans peptide bond equilibrium, and necessitates rigorous synthetic protocols.

Part 1: The Mechanistic Basis of Conformational Change

N-methylation alters the fundamental physics of the peptide backbone through three distinct mechanisms. It is not merely a "blocking" group; it is a structural editor.

The Hydrogen Bond Deficit

The most immediate effect is the replacement of the amide proton (NH) with a methyl group.

-

Consequence: The residue ceases to act as a Hydrogen Bond Donor (HBD).[1]

-

Structural Impact: Canonical secondary structures like

-helices and

The Cis/Trans Equilibrium Shift

In standard peptides, the trans isomer (

-

The Shift: For N-Me-Tyr, the energy difference between cis and trans narrows significantly. The N-methyl group clashes with the side chain (in trans) or the preceding carbonyl (in cis), destabilizing both but making the cis state thermodynamically accessible (often 5–30% population in water).

-

Bioactivity: This allows N-Me-Tyr to mimic "turn" structures found in bioactive macrocycles or to lock a peptide into a receptor-bound conformation that a native Tyrosine could not maintain.

Visualization: The Conformational Cascade

The following diagram illustrates the causal relationship between N-methylation and physicochemical outcomes.

Caption: The causal cascade initiated by N-methylation, linking steric/electronic changes to macroscopic drug-like properties.

Part 2: Structural Consequences on Tyrosine

Tyrosine is unique among N-methylated residues due to its aromatic side chain. The interaction between the N-methyl group and the phenol ring creates specific constraints known as allylic strain .

The and Rotamer Restriction

In native Tyrosine, the side chain has considerable freedom of rotation around the

-

The Clash: In N-Me-Tyr, the N-methyl group occupies space that overlaps with the gauche- and gauche+ rotamers of the side chain.

-

The Result: This forces the Tyrosine side chain into specific orientations to avoid the methyl group. This "pre-organization" reduces the entropic penalty of binding to a receptor, potentially increasing affinity if the locked conformation matches the binding pocket. Conversely, if the receptor requires a rotamer that is now sterically forbidden, potency will drop drastically.

Comparative Data: Tyr vs. N-Me-Tyr

| Feature | Native Tyrosine (Tyr) | N-Methyl Tyrosine (N-Me-Tyr) |

| H-Bond Capacity | 1 Donor, 1 Acceptor (Backbone) | 0 Donor, 1 Acceptor (Backbone) |

| Cis-Peptide % | < 0.1% (in linear peptides) | 5% – 30% (sequence dependent) |

| Protease Half-life | Minutes (in serum) | Hours (due to steric shielding) |

| Membrane Permeability | Low (High desolvation cost) | High (Lipophilic masking) |

| Side Chain Mobility | High rotational freedom | Restricted ( |

Part 3: Synthetic Methodologies (SPPS)

Synthesizing peptides with N-Me-Tyr requires modified protocols. The N-methyl group creates a secondary amine which is significantly less nucleophilic and more sterically hindered than a primary amine.

The "Difficult Coupling" Problem

The critical step is coupling the next amino acid onto the N-Me-Tyr residue .

-

Why it fails: The N-methyl group acts as a steric wall. Standard reagents (HBTU/DIC) often result in incomplete coupling, leading to deletion sequences.

-

The Solution: Use high-efficiency coupling reagents (HATU, COMU) or acid halides (less common now), elevated temperatures, and double coupling.

Protocol: Coupling onto N-Me-Tyr (Solid Phase)

Reagents Required:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) – crucial for reducing racemization and boosting reactivity.

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

-

Resin Preparation: Ensure the N-Me-Tyr on the resin is fully deprotected (Fmoc removed). Wash resin

with DMF. -

Activation (Pre-activation is critical):

-

Dissolve Amino Acid (5 eq) and HATU (4.9 eq) in minimal DMF.

-

Add DIEA (10 eq).

-

Allow to activate for exactly 30–60 seconds. (Do not wait longer; the active ester can hydrolyze or rearrange).

-

-

Coupling:

-

Add the activated mixture to the resin.[2]

-

Microwave assist (Optional but recommended): 75°C for 5 minutes OR Room Temperature for 2 hours.

-

-

Double Coupling: Drain resin and repeat the coupling step with fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in subsequent steps.

-

Chloranil Test: Use the Chloranil test (specific for secondary amines) to verify coupling completion. Note: The Kaiser test does not work reliably for secondary amines.

Visualization: The Synthetic Workflow

Caption: Decision tree for the critical coupling step onto a sterically hindered N-methylated residue.

Part 4: Analytical Validation

Validating the presence and conformation of N-Me-Tyr is distinct from standard peptide analysis.

NMR Spectroscopy[3]

-

1H NMR: The N-methyl group appears as a sharp singlet around 2.8 – 3.2 ppm .

-

Cis/Trans Detection:

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the gold standard.

-

Trans isomer: Strong NOE between the N-Methyl protons (

) and the -

Cis isomer: Strong NOE between the N-Methyl protons (

) and the

-

HPLC/UPLC

N-methylation increases lipophilicity. Expect a significant shift to longer retention times on Reverse-Phase (C18) columns compared to the non-methylated parent peptide.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2016). N-Methylated Peptides: A Review of Synthetic Approaches. Mini-Reviews in Medicinal Chemistry. Link

-

Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Implications for Peptide Prodrugs. Angewandte Chemie International Edition. Link

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-alpha-amino acids.[3] Chemical Reviews. Link

Sources

Technical Guide: Natural Occurrence and Characterization of N-Methyl-L-Tyrosine in Secondary Metabolites

Executive Summary

N-Methyl-L-tyrosine (N-Me-Tyr) is a non-proteinogenic amino acid found in nature both as a free metabolite and as a structural residue within complex secondary metabolites.[1][2][3][4] Its presence is a critical determinant of biological activity, conferring proteolytic resistance and restricting conformational flexibility in bioactive peptides.[5] While often overshadowed by its non-methylated counterpart or confused with structural isomers like

Structural & Chemical Identity

N-Methyl-L-tyrosine is the

Chemical Specifications

| Property | Specification |

| IUPAC Name | ( |

| Common Synonyms | Surinamine, Ratanhine, Andirine |

| CAS Number | 537-49-5 |

| Molecular Formula | |

| Molecular Weight | 195.22 g/mol |

| pKa Values |

Structural Significance in Drug Design

The

Natural Occurrence & Compound Classes

Unlike common amino acids, N-Me-Tyr is restricted to specific taxonomic groups. It occurs in two primary forms: as a free accumulation product in plant seeds and as a residue in complex cyclic peptides.[5]

Free Amino Acid Accumulation (Plant Sources)

In certain angiosperms, N-Me-Tyr accumulates as a defensive allelochemical or nitrogen storage molecule.[1][3][4][5]

-

Surinamine: Originally isolated from the bark of Andira surinamensis (Leguminosae) and the seeds of Combretum zeyheri.

-

Ratanhine: Isolated from the root of Krameria triandra (Ratanhia).

-

Note: These terms (Surinamine, Ratanhine, Andirine) are historically distinct names for the same chemical entity, N-methyl-L-tyrosine.[5]

Peptidic Secondary Metabolites

The most prominent occurrence of N-Me-Tyr is within Non-Ribosomal Peptides (NRPs) .[1][3][4]

Key Example: Bouvardin

-

Structure: A bicyclic hexapeptide containing 5-(N-methyl-L-tyrosine) .[1][3][4]

-

Activity: Potent antitumor agent; inhibits protein synthesis by binding to the 80S ribosome.

-

Structural Role: The N-Me-Tyr residue is crucial for the rigid bicyclic framework that allows Bouvardin to lock the ribosome in a specific conformation.[1][3]

Differentiation from Related Metabolites

Researchers often confuse N-Me-Tyr with structurally related residues found in marine depsipeptides.[1][3][4]

-

Jasplakinolide (Jaspamide): Contains

-tyrosine and N-methyl-2-bromo-tryptophan, NOT N-Me-Tyr.[1][3] -

Chondramides: Contain

-tyrosine .[1][3][4] -

Geodiamolides: Contain halogenated tyrosine derivatives, but typically lack the N-methyl group on the tyrosine itself.[5]

Biosynthetic Machinery

The incorporation of N-Me-Tyr into peptides like Bouvardin is governed by Non-Ribosomal Peptide Synthetases (NRPS) .[1][3][4] Unlike ribosomal synthesis, NRPS modules can modify amino acids in situ before peptide bond formation.[5]

The Methyltransferase (MT) Domain

N-methylation occurs at the thioester stage.[1][3][4] The Adenylation (A) domain activates L-tyrosine, transferring it to the Thiolation (T) domain (Peptidyl Carrier Protein).[4] An integrated N-Methyltransferase (MT) domain then catalyzes the transfer of a methyl group from S-Adenosylmethionine (SAM) to the

Figure 1: Mechanism of N-methylation within an NRPS module. The MT domain acts on the aminoacyl-S-PCP intermediate.[1][3]

Analytical Methodologies

Accurate identification requires distinguishing N-Me-Tyr from isobaric or isomeric compounds (e.g., O-methyl-tyrosine).[1][3][4]

LC-MS/MS Fragmentation Protocol

In tandem mass spectrometry, N-Me-Tyr yields a distinct fragmentation pattern compared to standard Tyrosine.[1][3][4]

-

Precursor Ion:

-

Diagnostic Immonium Ion:

-

Loss of Methylamine: A neutral loss of 31 Da (

) is often observed from the N-terminal fragment.[3][4]

NMR Spectroscopy

Nuclear Magnetic Resonance provides definitive structural proof.[1][3][4][5]

| Nucleus | Signal Characteristic | Chemical Shift ( |

| N-Methyl Singlet | 2.5 – 3.0 ppm (variable with solvent/pH) | |

| N-Methyl Carbon | 30.0 – 40.0 ppm | |

| HMBC | Correlation | Strong cross-peak between N-Me protons and |

Isolation Workflow

The following workflow ensures the isolation of N-Me-Tyr containing fractions from complex extracts (e.g., plant seeds or fermentation broth).

Figure 2: Analytical workflow for the isolation and identification of N-methyl-L-tyrosine.

Pharmacological Implications

The incorporation of N-Me-Tyr into peptide drugs is a validated strategy in medicinal chemistry, inspired by these natural occurrences.[1][3][4]

-

Metabolic Stability: The

-methyl group prevents the formation of the transition state required for amide bond hydrolysis by proteases.[3] -

Membrane Permeability:

-methylation reduces the number of hydrogen bond donors, increasing lipophilicity ( -

Receptor Selectivity: In opioid peptides (e.g., enkephalin analogs), replacing Tyr with N-Me-Tyr can drastically alter selectivity between

- and

References

-

Jolad, S. D., et al. (1977).[4][5] "Bouvardin and deoxybouvardin, antitumor cyclic hexapeptides from Bouvardia ternifolia."[5] Journal of the American Chemical Society, 99(24), 8040-8044.[4][5] Link

-

Evans, S. V., et al. (1985).[4][5] "Distribution of N-methyl-L-tyrosine (surinamine) in the genus Andira." Biochemical Systematics and Ecology, 13(3), 271-275.[4][5] Link

-

Walsh, C. T., et al. (2001).[4][5] "Tailoring enzymes that modify nonribosomal peptides during and after chain elongation."[3][4][5] Science, 293(5537), 2066-2071.[4][5] Link

-

Falick, A. M., et al. (1993).[4][5] "Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry." Journal of the American Society for Mass Spectrometry, 4(11), 882-893.[4][5] Link

-

Crews, P., et al. (1986).[4][5] "Jasplakinolide, a cyclodepsipeptide from the marine sponge, Jaspis sp."[5] Journal of the American Chemical Society, 108(4), 858-859.[4][5] Link

Sources

solubility profile of N-Methyl-L-tyrosine in organic solvents

The Solubility Profile of N-Methyl-L-Tyrosine in Organic Solvents

Executive Summary

N-Methyl-L-tyrosine (N-Me-Tyr) represents a critical structural motif in modern peptidomimetic drug design. By introducing a methyl group at the alpha-amine, researchers disrupt the standard hydrogen bonding network of the peptide backbone, enhancing proteolytic stability and membrane permeability.[1][2] However, this modification introduces unique solubility challenges. Unlike standard protected amino acids used in Solid Phase Peptide Synthesis (SPPS), free N-Me-Tyr exists as a zwitterion with a high crystal lattice energy (MP ~293°C), making it resistant to dissolution in standard organic solvents without specific chemical intervention.[2]

This guide provides a technical breakdown of the solubility landscape of N-Me-Tyr, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubilization strategies required for synthesis and analysis.

Part 1: Physicochemical Profile & Solubility Mechanics[2]

To master the solubility of N-Me-Tyr, one must understand the competition between its crystal lattice energy and the solvation energy provided by the solvent.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 537-49-5 | Specific identifier for the N-methyl derivative.[3][4] |

| Molecular Weight | 195.22 g/mol | Small molecule, but high density of polar groups.[2] |

| pKa Values | Exists as a zwitterion at neutral pH.[2] Solubility is heavily pH-dependent. | |

| LogP (Est) | -1.9 to -1.6 | Hydrophilic.[2] Poor solubility in lipophilic solvents (Hexane, DCM).[2] |

| Lattice Energy | High (MP > 290°C) | Requires high-dielectric or protic solvents to break the lattice.[2] |

The N-Methyl Effect: While the N-methyl group adds lipophilicity compared to L-Tyrosine, the compound remains zwitterionic in its free form. Consequently, it does not dissolve freely in Dichloromethane (DCM) or pure Ethanol unlike its fully protected counterparts (e.g., Fmoc-N-Me-Tyr(tBu)-OH).[2]

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on experimental utility in drug development workflows.

Table 1: Solubility Profile in Key Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Aqueous (Acidic) | 1M HCl | High (>100 mg/mL) | Preferred for Stock Solutions. Protonation of the amine breaks the zwitterion. |

| Aqueous (Basic) | 1M NaOH / NaHCO₃ | High (>50 mg/mL) | Deprotonation of carboxylic acid and phenol drives solubility.[2] |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Standard for Bioassays. Breaks intermolecular H-bonds effectively.[2] |

| Polar Aprotic | DMF / NMP | Moderate to High | Standard for Synthesis. Solubility improves significantly with the addition of a base (DIPEA) or chaotropic salts (LiCl).[2] |

| Polar Protic | Methanol / Ethanol | Low / Sparingly | Poor solubility for the zwitterion.[2] Improves with heat or acid modification.[2][5] |

| Non-Polar | DCM / Chloroform | Insoluble | Ineffective for the free amino acid.[2] Only useful for fully protected derivatives.[2] |

| Ethers | Diethyl Ether / THF | Insoluble | Antisolvents; used to precipitate the product.[2] |

Part 3: Mechanistic Insights & Solubilization Strategies

The "Proton Switch" Mechanism

In neutral organic solvents (MeOH, ACN), N-Me-Tyr aggregates due to strong electrostatic interactions between the ammonium (

-

Strategy: To dissolve in organic solvents for reactions, you must mask one of these charges.

-

Protocol: Adding 1-2 equivalents of a tertiary base (e.g., DIPEA) to a suspension of N-Me-Tyr in DMF converts the zwitterion into an anionic species, significantly enhancing solubility for coupling reactions.

The "Chaotropic" Effect in Peptide Synthesis

During SPPS, coupling N-methylated amino acids is notoriously difficult due to steric hindrance.[2]

-

Observation: N-Me-Tyr may precipitate or gel during coupling in pure DMF.[2]

-

Solution: Use the "Magic Mixture" concept. The addition of chaotropic salts (e.g., 0.4M LiCl in DMA or NMP) disrupts the hydrogen bonding network and peptide aggregation, maintaining the solubility of the growing chain and the incoming amino acid.[2]

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution for Bioassays (50 mM)

Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays.[2]

-

Weighing: Accurately weigh 9.76 mg of N-Methyl-L-tyrosine.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[2] Avoid aqueous buffers initially to prevent zwitterionic precipitation.[2]

-

Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.

-

Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.

-

-

Dilution: Dilute this stock into the aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[2]

Protocol B: Solubilization for Chemical Synthesis (Coupling)

Objective: Dissolve N-Me-Tyr for reaction with a resin-bound peptide.

-

Solvent System: Use NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide).[2][6]

-

Base Addition: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) relative to the amino acid.[2]

-

Activation: Add the coupling reagent (e.g., HATU) after the amino acid is fully dissolved or finely suspended.[2]

-

Note: N-methyl amino acids react slowly.[2] Use HATU/HOAt systems rather than HBTU to prevent racemization and improve yield.

-

Part 5: Visualization of Solubility Logic

Caption: Decision tree for solubilizing N-Methyl-L-Tyrosine based on solvent polarity and pH ionization states.

References

-

PubChem. (2025).[2][7] N-Methyl-L-tyrosine (Compound Summary). National Library of Medicine. Available at: [Link][2]

-

Biron, E., et al. (2008).[2][6] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Contextual grounding for N-methyl peptide solubility).

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. peptide.com [peptide.com]

- 7. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: pKa Values and Ionization Dynamics of N-Methyl-L-tyrosine

The following technical guide details the ionization behavior, pKa values, and physicochemical properties of N-Methyl-L-tyrosine, designed for application in drug development and peptide synthesis.

Executive Summary

N-Methyl-L-tyrosine (Surinamine) is a non-proteinogenic amino acid characterized by the methylation of the

This guide provides a rigorous analysis of the ionization constants (pKa), isoelectric point (pI), and species distribution of N-Methyl-L-tyrosine, supported by experimental determination protocols.

Chemical Fundamentals & Structural Impact

Structural Comparison

Unlike

-

Inductive Effect (+I): The methyl group is electron-donating, which theoretically increases the electron density on the nitrogen, potentially increasing basicity.

-

Solvation Effect: The methyl group creates steric bulk and reduces the number of protons available for hydrogen bonding with water (from 3 in

to 2 in

pKa Values: Theoretical vs. Experimental

While L-Tyrosine has well-established pKa values, the specific constants for N-Methyl-L-tyrosine are often derived from comparative analysis of N-methylated analogs (e.g., Sarcosine vs. Glycine).

| Functional Group | L-Tyrosine (Experimental) | N-Methyl-L-tyrosine (Estimated Range) | Mechanistic Rationale |

| 2.20 | 2.15 – 2.25 | Minimal electronic impact from N-methylation; values remain consistent with | |

| 9.11 | 9.20 – 9.80 | N-methylation of | |

| Phenol ( | 10.07 | 10.05 – 10.10 | The phenolic group is structurally distal to the modification site; its acidity is largely unaffected. |

Isoelectric Point (pI) Calculation:

For amino acids with a neutral side chain (phenol is neutral at pI), the pI is the average of

Ionization Dynamics & Microspecies

Understanding the pH-dependent charge state is vital for formulation and solubility profiling. N-Methyl-L-tyrosine exists in four distinct protonation states.

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps from acidic to basic pH.

Caption: Stepwise ionization equilibrium of N-Methyl-L-tyrosine from acidic (left) to basic (right) conditions.

Experimental Determination Protocols

To validate these values in a specific formulation buffer, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method provides the most accurate determination of macro-pKa values.

Reagents & Equipment:

-

Compound: >98% pure N-Methyl-L-tyrosine (HCl salt preferred for initial solubility).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl).

-

Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 1.68, 4.01, 7.00, 10.01).

Step-by-Step Protocol:

-

Calibration: Calibrate the electrode at

under nitrogen purge to prevent -

Sample Preparation: Dissolve

of N-Methyl-L-tyrosine in -

Titration: Titrate with

in increments of -

Data Collection: Record pH vs. Volume of base up to pH 12.0.

-

Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

-

Self-Validation Check: The curve should show three distinct inflection points (or two if pKa2 and pKa3 overlap significantly). The first equivalence point must correspond to the exact stoichiometry of the carboxyl group.

-

Spectrophotometric Titration (Phenolic pKa)

Since the phenolic ionization causes a bathochromic shift (red shift) in UV absorbance, this method specifically isolates

Protocol:

-

Preparation: Prepare a

solution of N-Methyl-L-tyrosine in buffers ranging from pH 8.0 to 12.0 (0.2 pH increments). -

Scan: Measure UV absorbance from

to -

Observation: Look for the shift in

from -

Calculation: Plot Absorbance at

vs. pH. The inflection point represents

Implications for Drug Development

Membrane Permeability

N-methylation is a key strategy for improving oral bioavailability.

-

Mechanism: Replacing the

hydrogen with a methyl group removes a hydrogen bond donor. This lowers the desolvation energy required for the molecule to enter the lipid bilayer. -

Result: N-Methyl-L-tyrosine derivatives typically exhibit higher

values at physiological pH compared to their non-methylated counterparts.

Peptide Stability

Incorporating N-Methyl-L-tyrosine into peptide sequences creates steric clashes that restrict the rotation of the

-

Proteolytic Resistance: The N-methyl group prevents the formation of the transition state required by many proteases (e.g., chymotrypsin) to cleave the peptide bond.

-

Conformational Constraint: It promotes cis-peptide bond formation, which can be exploited to lock bioactive peptides into specific receptor-binding conformations.

Caption: Impact of N-methylation on physicochemical properties and therapeutic outcomes.

References

-

IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. (Data for Tyrosine and Sarcosine analogs). Link

-

PubChem Compound Summary. N-Methyl-L-tyrosine (Surinamine).[1] National Center for Biotechnology Information. Link

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

Borgstahl, G. E., et al. (1995). Comprehensive Determination of Protein Tyrosine pKa Values. Biochemistry.[2][3][4][5][6] (Reference for Phenolic pKa methodology). Link

-

ChemicalBook. N-Methyl-L-phenylalanine Properties. (Comparative data for N-methylated aromatic amino acids). Link

Sources

- 1. Surinamine | C10H13NO3 | CID 68309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Résultats de recherche — Medica — BIU Santé, Paris [numerabilis.u-paris.fr]

- 3. reddit.com [reddit.com]

- 4. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. researchgate.net [researchgate.net]

N-Methylated Amino Acids: From Natural Product Discovery to Therapeutic Application

[1]

Executive Summary

N-methylated amino acids (NMAAs) represent a critical structural motif in chemical biology and drug discovery. By replacing the amide hydrogen with a methyl group, nature confers three decisive advantages upon peptides: conformational rigidity , proteolytic resistance , and membrane permeability .

For the drug developer, NMAAs are not merely chemical curiosities; they are the solution to the "peptide problem"—the historical inability of peptides to cross cellular membranes or survive gastric pH. This guide synthesizes the historical trajectory of NMAA discovery with the rigorous biosynthetic and analytical protocols required to harness them today.

Part 1: Historical Trajectory & Discovery

The discovery of N-methylated peptides tracks the evolution of natural product chemistry, from serendipitous isolation to genomic mining.

The Antibiotic Era (1940s–1960s)

The first NMAAs were identified in soil bacteria and fungi during the Golden Age of antibiotics.

-

Enniatins (1947): Isolated from Fusarium, these cyclic depsipeptides contained N-methylvaline. They were early proofs that nature could deviate from the standard ribosomal code.

-

Actinomycins: These chromopeptides demonstrated that N-methylation could lock peptides into specific conformations required for DNA intercalation.

The Cyclosporine Revolution (1970s)

The watershed moment occurred at Sandoz (now Novartis) in 1971.[1]

-

Discovery: An extract from Tolypocladium inflatum (Sample 24-556) yielded Cyclosporine A (CsA) .

-

Significance: CsA contains seven N-methylated residues out of eleven.[2] This heavy methylation creates a lipophilic "chameleon" structure that hides polar amide bonds, allowing a large cyclic peptide (1202 Da) to cross membranes and act as an orally bioavailable immunosuppressant. This shattered the "Lipinski Rule of 5" before it was even written.

The Genomic Era: Borosins (2017–Present)

For decades, it was assumed NMAAs were exclusively made by Non-Ribosomal Peptide Synthetases (NRPS). In 2017, the discovery of Omphalotin A overturned this dogma.

-

The Shift: Researchers identified the "Borosin" pathway, proving that N-methylation can occur on ribosomally synthesized peptides (RiPPs) via an autocatalytic methyltransferase fused to the precursor peptide.

Part 2: Biosynthetic Mechanisms

Understanding the origin of NMAAs is prerequisite to engineering them. Two distinct machineries exist in nature.

Mechanism A: Non-Ribosomal Peptide Synthetases (NRPS)

In bacteria and fungi (e.g., Cyclosporine biosynthesis), N-methylation is a cis-acting process.[3]

-

The Module: The NRPS module contains an Adenylation (A) domain, a Thiolation (T) domain, and a Condensation (C) domain.[3]

-

The Insertion: A Methyltransferase (MT) domain is inserted, typically within the A-domain.

-

Chemistry: The MT domain transfers a methyl group from S-adenosylmethionine (SAM) to the amino group of the aminoacyl-thioester attached to the T-domain before peptide bond formation.

Mechanism B: The Borosin Pathway (RiPPs)

In the Borosin family, the peptide is gene-encoded (ribosomal).

-

Fusion Protein: The precursor protein contains both the core peptide and a methyltransferase domain.

-

Autocatalysis: The protein iteratively methylates its own backbone using SAM, a rare example of a protein acting as both catalyst and substrate.

Visualization: Biosynthetic Logic

Caption: Comparison of NRPS (modular, co-translational) and Borosin (ribosomal, post-translational) N-methylation pathways.

Part 3: Analytical Methodologies (The Protocol)

Standard peptide sequencing (Edman degradation) fails with NMAAs because the N-terminus is blocked by the methyl group. Mass spectrometry is the standard, but determining stereochemistry (L vs D vs N-Me-L vs N-Me-D) requires Marfey’s Method .

Protocol: Advanced Marfey’s Analysis for NMAAs

Objective: Unambiguous assignment of stereochemistry and methylation status of amino acids in a peptide hydrolysate.

Reagents

-

FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[4][5]

-

L-FDLA: Leucine analog (often provides better separation on C18).

-

Buffer: 1 M NaHCO₃.

-

Quench: 1 M HCl.

Step-by-Step Workflow

-

Hydrolysis:

-

Dissolve 50 µg of peptide in 100 µL 6 M HCl.

-

Incubate at 110°C for 16–24 hours in a sealed glass vial (inert atmosphere preferred to prevent oxidation).

-

Dry under N₂ stream.

-

-

Derivatization:

-

Resuspend dried hydrolysate in 100 µL H₂O.

-

Add 20 µL 1 M NaHCO₃ (pH must be >8 for nucleophilic aromatic substitution).

-

Add 40 µL of 1% L-FDLA in acetone.

-

Critical Step: Incubate at 40°C for 1 hour. (Note: N-methyl amino acids react slower than primary amines due to steric hindrance; ensure full incubation).

-

-

Quenching:

-

Add 20 µL 1 M HCl to stop the reaction and protonate the carboxyl groups.

-

Dilute with 50% Acetonitrile/Water.

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

-

Gradient: 5% to 60% MeCN with 0.1% Formic Acid over 40 mins.

-

Detection: Extract Ion Chromatograms (EIC) for the expected mass of the derivatized AA.

-

Causality: L-FDLA reacts with the amine to form a diastereomer.[4] An L-AA derivatized with L-FDLA (L-L) has a different hydrophobicity and retention time than a D-AA derivatized with L-FDLA (L-D). N-methylation adds significant hydrophobicity, eluting later and with a distinct mass (+14 Da).

Visualization: Analytical Decision Tree

Caption: Workflow for determining stereochemistry and methylation status using Marfey's method.

Part 4: Therapeutic Implications & Data

Why invest in N-methylation? The data below illustrates the transformation of a labile peptide into a drug-like candidate.

Mechanism of Permeability

Peptide bonds (-CO-NH-) are hydrogen bond donors. To cross a lipid bilayer, these bonds must desolvate (shed water), which is energetically costly.

-

Effect: N-methylation replaces the donor Hydrogen with a Methyl group.[6]

-

Result: Eliminates the desolvation penalty and promotes intramolecular H-bonding (e.g., beta-turns), creating a "chameleon" conformation that is soluble in water but folds to be lipophilic in membranes.

Comparative Data: Stability and Permeability

The following table summarizes the impact of N-methylation on Cyclosporine-class peptides compared to standard linear peptides.

| Property | Standard Linear Peptide | N-Methylated Cyclic Peptide (e.g., CsA) | Impact of N-Methylation |

| Proteolytic Half-life (Serum) | < 10 minutes | > 20 hours | Steric hindrance blocks protease access to the amide bond. |

| Oral Bioavailability (F%) | < 1% | ~30% | Increases lipophilicity and prevents enzymatic degradation. |

| Membrane Permeability (Papp) | < 1 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s | Removes H-bond donors; lowers desolvation energy. |

| Conformational State | Flexible / Random Coil | Rigid / Pre-organized | Reduces entropy loss upon binding to target receptor. |

Data aggregated from pharmacokinetic studies of Cyclosporine A and model hexapeptides.

References

-

Discovery of Enniatins: Gaumann, E., et al. "Enniatin, ein neues gegen Mykobakterien wirksames Antibiotikum." Experientia 3.5 (1947): 202-203. Link

-

Cyclosporine Discovery: Borel, J. F., et al. "Biological effects of cyclosporin A: a new antilymphocytic agent." Agents and Actions 6.4 (1976): 468-475. Link

-

Borosin Pathway Discovery: van der Velden, N. S., et al. "Autocatalytic backbone N-methylation in a family of ribosomal peptide natural products."[7] Nature Chemical Biology 13 (2017): 833–835. Link

-

Marfey's Method (Original): Marfey, P. "Determination of D-amino acids.[8] II. Use of a chiral reagent for liquid chromatographic resolution of racemic amino acids." Carlsberg Research Communications 49.6 (1984): 591-596. Link

-

Advanced Marfey's Method: Bhushan, R., and Bruckner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids 27.3 (2004): 231-247. Link

-

Permeability Mechanisms: Bockus, A. T., et al. "Going out on a limb: Delineating the effects of N-methylation on the conformational ensemble and permeability of cyclic peptides." Journal of Medicinal Chemistry 58.18 (2015): 7409-7418. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Incorporation of N-Methyl-L-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Strategic Rationale

The incorporation of N-Methyl-L-tyrosine (N-Me-Tyr) into peptide sequences is a pivotal strategy in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, researchers can dramatically alter the physicochemical properties of a lead compound.

Why Incorporate N-Me-Tyr?

-

Metabolic Stability: The N-methylation blocks the scissile bond from proteolytic enzymes (proteases), significantly extending the plasma half-life of the therapeutic.

-

Membrane Permeability: Removal of the hydrogen bond donor (NH) reduces the desolvation energy required to cross lipophilic membranes, enhancing oral bioavailability.

-

Conformational Constraint: The steric bulk of the methyl group restricts the

and

However, this modification introduces significant synthetic hurdles. This guide provides a validated workflow to overcome the steric hindrance and reactivity drops associated with N-methylated residues.

Critical Synthetic Challenges

Before initiating synthesis, the operator must understand the two distinct bottlenecks introduced by N-Me-Tyr.

A. The Nucleophilicity Drop (Coupling to N-Me-Tyr)

This is the primary failure point. Once N-Me-Tyr is on the resin, the terminal amine is a secondary amine . It is sterically hindered by the methyl group and less nucleophilic than a standard primary amine. Standard coupling reagents (HBTU/DIC) often fail here, leading to deletion sequences.

B. Diketopiperazine (DKP) Formation

When the N-Me-Tyr is the second residue from the N-terminus (or if the residue following it is deprotected), there is a high risk of back-biting. The free amine of the terminal residue attacks the carbonyl of the antecedent residue, cleaving the dipeptide off the resin as a cyclic diketopiperazine.

Experimental Workflows & Protocols

Protocol A: Resin Preparation & Coupling of N-Me-Tyr

Incorporating the N-Me-Tyr residue itself is generally straightforward, but requires care to prevent racemization.

Reagents:

-

Fmoc-N-Me-Tyr(tBu)-OH

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIEA (Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the previous AA using 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation:

-

Dissolve Fmoc-N-Me-Tyr(tBu)-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

-

Add DIEA (8.0 eq).

-

Note: Pre-activate for only 30-60 seconds to minimize racemization.

-

-

Coupling: Add mixture to resin. Agitate for 60 minutes .

-

Wash: DMF (5x), DCM (3x).

Protocol B: The "Difficult Step" – Coupling to the N-Methyl Terminus

This is the critical step. You are acylating a hindered secondary amine.

The "Magic Mixture" (HATU/HOAt): Using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is non-negotiable here. It creates a highly reactive active ester that is less sensitive to steric bulk than HOBt.

Step-by-Step:

-